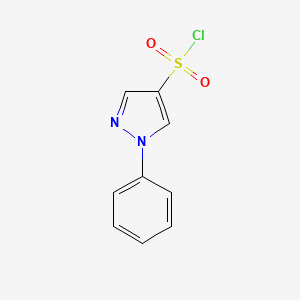

1-phenyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXMOXHSEXNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18336-37-3 | |

| Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its significant role in the development of novel therapeutics.

Core Chemical Identity

1-phenyl-1H-pyrazole-4-sulfonyl chloride is a solid organic compound with the chemical formula C₉H₇ClN₂O₂S.[1] Its unique structure, featuring a phenyl-substituted pyrazole ring functionalized with a reactive sulfonyl chloride group, makes it a valuable intermediate for synthesizing a diverse range of compounds with potential pharmacological activities.

Chemical Structure

The molecule consists of a central five-membered pyrazole ring. A phenyl group is attached to one of the nitrogen atoms (N1), and a sulfonyl chloride group (-SO₂Cl) is attached to the carbon at the 4-position of the pyrazole ring.

Caption: Chemical structure of 1-phenyl-1H-pyrazole-4-sulfonyl chloride.

Physicochemical Properties

While specific experimental data for 1-phenyl-1H-pyrazole-4-sulfonyl chloride is not extensively reported in publicly available literature, some key properties can be inferred from supplier information and analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂S | [1] |

| Molecular Weight | 242.68 g/mol | Inferred |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride typically proceeds in two main stages: the formation of the 1-phenyl-1H-pyrazole core, followed by sulfonation at the 4-position.

Synthesis of 1-phenyl-1H-pyrazole

The precursor, 1-phenyl-1H-pyrazole, can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with phenylhydrazine.

Caption: General synthesis of the 1-phenyl-1H-pyrazole core.

Sulfonation of 1-phenyl-1H-pyrazole

The key step in forming the title compound is the electrophilic substitution of the 1-phenyl-1H-pyrazole at the C4 position. This is typically achieved using a strong sulfonating agent. A general and effective method for the synthesis of pyrazole-4-sulfonyl chlorides involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[3]

Exemplary Protocol (based on analogous syntheses): [3]

-

Reaction Setup: To a solution of 1-phenyl-1H-pyrazole in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere. The choice of a non-polar solvent is crucial to control the reactivity of the chlorosulfonic acid.

-

Reaction Progression: The reaction mixture is then typically warmed to a higher temperature (e.g., 60 °C) and stirred for several hours to ensure complete sulfonation.

-

Conversion to Sulfonyl Chloride: Following the initial sulfonation, thionyl chloride is added to the reaction mixture. This step is critical for converting the sulfonic acid intermediate to the more reactive sulfonyl chloride. The mixture is stirred for an additional period at an elevated temperature.

-

Workup and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1-phenyl-1H-pyrazole-4-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.

The causality behind these steps lies in the electrophilic nature of the sulfur trioxide in chlorosulfonic acid, which attacks the electron-rich C4 position of the pyrazole ring. The subsequent addition of thionyl chloride provides a source of chloride ions to form the final sulfonyl chloride.

Reactivity and Applications in Drug Development

The synthetic utility of 1-phenyl-1H-pyrazole-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[4]

Caption: Key reactions of 1-phenyl-1H-pyrazole-4-sulfonyl chloride.

This reactivity is the cornerstone of its application in drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. By incorporating the 1-phenyl-1H-pyrazole-4-sulfonyl chloride moiety, medicinal chemists can readily synthesize libraries of novel pyrazole-sulfonamide derivatives for biological screening.

Protocol for Sulfonamide Synthesis: [3]

-

Reactant Preparation: 1-phenyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane.

-

Amine Addition: The desired primary or secondary amine is added to the solution, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is then dried and concentrated. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

The sulfonamide linkage is a key structural feature in many drugs, as it can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its biological target. The combination of the pyrazole core and the sulfonamide linker provides a versatile scaffold for the design of new therapeutic agents.

Safety and Handling

As a sulfonyl chloride, 1-phenyl-1H-pyrazole-4-sulfonyl chloride is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-phenyl-1H-pyrazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the facile generation of diverse libraries of pyrazole-sulfonamide derivatives. The proven pharmacological importance of the pyrazole scaffold makes this compound a key intermediate for researchers and scientists in the field of drug discovery and development.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. Available from: [Link]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. 2020.

-

1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. 2011. Available from: [Link]

- Method for preparing pyrazole sulfonamide derivatives. Google Patents. 1989.

- Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. 2014.

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. 2023. Available from: [Link]

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. 2016.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. 2023. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. 2007. Available from: [Link]

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2023. Available from: [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. 2014.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

-

1-Phenylpyrazole | C9H8N2 | CID 70769. PubChem. Available from: [Link]

Sources

- 1. 1-phenyl-1H-pyrazole-4-sulfonyl chloride | 18336-37-3 [sigmaaldrich.com]

- 2. 1-Phenyl-1H-pyrazole-4-sulfonyl chloride | 18336-37-3 [chemicalbook.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride

This guide provides a comprehensive technical overview of the synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a critical building block in modern medicinal chemistry. We will delve into the strategic synthesis of the pyrazole core, the mechanism and practical execution of its chlorosulfonation, and provide detailed, field-proven protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this important synthetic transformation.

Strategic Importance in Drug Discovery

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its derivative, 1-phenyl-1H-pyrazole-4-sulfonyl chloride, serves as a highly versatile intermediate. The sulfonyl chloride moiety is an excellent electrophilic handle for reaction with a wide array of nucleophiles, most notably amines, to form sulfonamides. This linkage is a cornerstone of many biologically active molecules, including potent anti-inflammatory agents like Celecoxib and its analogs, which are selective COX-2 inhibitors.[3][4][5] The ability to readily synthesize this intermediate is therefore crucial for the development of new chemical entities targeting a range of diseases.[6][7][8]

The Two-Stage Synthetic Approach

The most logical and widely adopted pathway to 1-phenyl-1H-pyrazole-4-sulfonyl chloride involves a two-stage process. First, the 1-phenyl-1H-pyrazole core is constructed. Second, the sulfonyl chloride group is introduced onto the C4 position of the pyrazole ring via chlorosulfonation. This modular approach allows for optimization at each distinct chemical transformation.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the 1-Phenyl-1H-pyrazole Core

The cornerstone of this synthesis is the Paal-Knorr condensation, a robust and high-yielding reaction. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, in this case, phenylhydrazine. While various dicarbonyls can be used to generate substituted pyrazoles, the synthesis of the parent 1-phenyl-1H-pyrazole often starts from malonaldehyde or its synthetic equivalents.

A common and illustrative variant for producing a substituted pyrazole involves the reaction of acetylacetone with phenylhydrazine to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.[9] The fundamental mechanism remains the same for the unsubstituted parent compound.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole

This protocol describes a general method adaptable for the synthesis of the core pyrazole structure.

Materials & Equipment:

-

Malonaldehyde bis(dimethyl acetal)

-

Phenylhydrazine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve malonaldehyde bis(dimethyl acetal) (1.0 equiv.) in ethanol.

-

Acid Hydrolysis: Add concentrated hydrochloric acid dropwise to the solution to hydrolyze the acetal to the reactive malonaldehyde in situ.

-

Hydrazine Addition: Slowly add phenylhydrazine (1.0 equiv.) to the reaction mixture. The addition may be exothermic and should be controlled.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1-phenyl-1H-pyrazole.

Stage 2: Chlorosulfonation of 1-Phenyl-1H-pyrazole

This step is a classic electrophilic aromatic substitution (EAS) reaction. The pyrazole ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated to react with a strong electrophile. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent.

Mechanism of Chlorosulfonation

The reaction proceeds through a well-established EAS mechanism.[10][11][12]

-

Generation of the Electrophile: Chlorosulfonic acid undergoes auto-protolysis to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[11][13]

-

Electrophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic sulfur atom. This attack preferentially occurs at the C4 position, which is electronically favored and sterically accessible. This forms a resonance-stabilized intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as the ClSO₄⁻ anion) removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, 1-phenyl-1H-pyrazole-4-sulfonyl chloride.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. globalspec.com [globalspec.com]

- 13. reddit.com [reddit.com]

An In-depth Technical Guide to the Mechanism of Action of Phenyl-Pyrazole Sulfonyl Chlorides as Bioactive Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazole-4-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active molecules.[1][2] While the precise mechanism of action for the parent compound, 1-phenyl-1H-pyrazole-4-sulfonyl chloride, is not extensively detailed in publicly available literature, the broader class of pyrazole sulfonamide derivatives has been the subject of significant investigation. These derivatives have demonstrated a remarkable capacity to modulate the activity of various key biological targets, primarily through enzyme inhibition.[3][4][5][6][7] This guide will synthesize the available scientific evidence to provide a comprehensive overview of the plausible mechanisms of action for this class of compounds, with a focus on their role as enzyme inhibitors. We will delve into the structural features that confer their inhibitory activity, explore common protein targets, and present established experimental protocols for elucidating their specific mechanisms.

Introduction to the Pyrazole Sulfonamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[8] This structural motif is a cornerstone in the design of numerous pharmaceuticals due to its metabolic stability and its ability to participate in various non-covalent interactions with biological macromolecules.[1][9] The incorporation of a sulfonyl chloride group at the 4-position of the pyrazole ring, as seen in 1-phenyl-1H-pyrazole-4-sulfonyl chloride, provides a reactive handle for the synthesis of a wide range of sulfonamide derivatives.[10][11] It is these derivatives that have shown significant promise as therapeutic agents.

The general structure of a pyrazole sulfonamide derivative allows for extensive chemical modification at several key positions, influencing the compound's steric and electronic properties, and thereby its target specificity and potency.

The Predominant Mechanism of Action: Enzyme Inhibition

The most frequently reported mechanism of action for pyrazole sulfonamide derivatives is the inhibition of enzyme activity.[3][4][5][6][7] The sulfonamide moiety is a key pharmacophore that can mimic the transition state of enzymatic reactions or interact with critical residues within the enzyme's active site. The pyrazole and phenyl rings contribute to the overall binding affinity and selectivity through hydrophobic, pi-stacking, and hydrogen bonding interactions.

Key Enzyme Targets and Associated Signaling Pathways

Research has identified several classes of enzymes that are potently inhibited by pyrazole sulfonamide derivatives:

-

Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance. Pyrazole sulfonamides have been shown to be effective inhibitors of several CA isoforms.[7]

-

Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been developed as inhibitors of various kinases, such as EGFR, HER-2, SGK1, and LRRK2.[3][5][6]

-

Tubulin: This protein is the building block of microtubules, which are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. Some pyrazole derivatives have been shown to inhibit tubulin polymerization.[4]

The following diagram illustrates a generalized signaling pathway that can be modulated by a pyrazole sulfonamide inhibitor targeting a protein kinase.

Caption: Generalized kinase signaling pathway inhibited by a pyrazole sulfonamide derivative.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of a 1-phenyl-1H-pyrazole-4-sulfonyl chloride derivative, a series of well-defined experiments are required. The following outlines a typical workflow.

Target Identification and Validation

The initial step is to identify the biological target of the compound. This can be achieved through various methods, including:

-

Affinity Chromatography: Immobilizing the compound on a solid support and using it to capture its binding partners from a cell lysate.

-

Computational Docking: In silico modeling to predict the binding of the compound to the active sites of known enzymes.

-

Enzyme Inhibition Assays: Screening the compound against a panel of purified enzymes to identify potential targets.

In Vitro Enzyme Kinetics

Once a target enzyme has been identified, detailed kinetic studies are performed to characterize the nature of the inhibition.

Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (adenosine triphosphate)

-

1-phenyl-1H-pyrazole-4-sulfonamide derivative (test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the purified kinase and the kinase substrate to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a fixed concentration of ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time.

-

Stop the reaction by adding a stop solution or by placing the plate on ice.

-

Quantify the amount of product formed (phosphorylated substrate) using the chosen detection method.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Cellular Assays

To confirm that the compound's activity in a cellular context is due to the inhibition of the identified target, a variety of cell-based assays can be employed.

-

Western Blotting: To measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the compound.

-

Cell Viability Assays: To assess the effect of the compound on the proliferation and survival of cancer cell lines that are known to be dependent on the target kinase.[11]

-

Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the target signaling pathway.

The following diagram illustrates a typical experimental workflow for mechanism of action studies.

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

| Compound Class | Target Enzyme | Reported IC50/Ki Range | Reference |

| Pyrazole Sulfonamides | Carbonic Anhydrases | Low nanomolar to micromolar | [7] |

| Pyrazole Derivatives | EGFR/HER-2 Kinase | 0.20 - 0.26 µM | [3] |

| Pyrazolo[3,4-b]pyrazines | SGK1 Kinase | <15 nM | [5] |

| Indenopyrazoles | Tubulin Polymerization | 7.30 µM | [4] |

Conclusion

The 1-phenyl-1H-pyrazole-4-sulfonyl chloride scaffold is a versatile starting point for the synthesis of potent and selective enzyme inhibitors. While the precise mechanism of action for the parent compound requires further investigation, the extensive research on its derivatives strongly indicates that their biological effects are primarily mediated through the inhibition of key enzymes involved in critical cellular processes. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the specific mechanisms of action of novel pyrazole sulfonamide derivatives, thereby facilitating the development of new therapeutic agents for a wide range of diseases.

References

- Keche, A. P., et al. (Year). Current status of pyrazole and its biological activities. Journal of the Brazilian Chemical Society. [Link to a relevant general review on pyrazole activities, if available]

-

Facile synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was designed and synthesized. (2023). ACS Omega. [Link]

-

Reem, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

-

Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

-

1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (n.d.). ChemBK. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). Molecules. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Promise

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1] This technical guide focuses on a specific and promising subclass: derivatives of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. These compounds, which combine the versatile pyrazole core with a reactive sulfonyl chloride group, serve as key intermediates in the synthesis of a diverse array of sulfonamides and other molecules with significant therapeutic potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride derivatives. It aims to serve as a practical resource for those engaged in the discovery and development of novel therapeutic agents.

The Synthetic Gateway: From Pyrazole to Sulfonyl Chloride and Beyond

The journey to novel therapeutic agents begins with robust and efficient chemical synthesis. The preparation of 1-phenyl-1H-pyrazole-4-sulfonyl chloride derivatives typically follows a multi-step sequence, commencing with the synthesis of the pyrazole core itself.

Synthesis of the Pyrazole Scaffold

The construction of the 1-phenyl-pyrazole ring is often achieved through the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of the 1-phenyl variant, phenylhydrazine is the key reagent.

Sulfonylation of the Pyrazole Ring

The introduction of the sulfonyl chloride moiety at the C4 position of the pyrazole ring is a critical step. This is typically accomplished through an electrophilic substitution reaction using chlorosulfonic acid. The pyrazole, dissolved in a suitable solvent like chloroform, is treated with an excess of chlorosulfonic acid, often in the presence of thionyl chloride to facilitate the reaction.[2]

Derivatization to Bioactive Sulfonamides

The true therapeutic potential of 1-phenyl-1H-pyrazole-4-sulfonyl chloride lies in its ability to be readily converted into a wide range of sulfonamide derivatives. This is achieved by reacting the sulfonyl chloride with various primary or secondary amines in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane.[2] This reaction allows for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

A Spectrum of Biological Activities

Derivatives of 1-phenyl-1H-pyrazole-4-sulfonyl chloride have been shown to exhibit a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazole sulfonamide derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of breast, lung, and colon cancer.[3][4]

Mechanism of Action: The anticancer activity of these derivatives is often multi-faceted. One prominent mechanism involves the inhibition of key enzymes essential for cancer cell proliferation and survival. For instance, some pyrazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis and suppression of tumor growth.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[6] The specific signaling pathways involved can vary depending on the substitution pattern of the sulfonamide moiety.

The following table summarizes the in vitro cytotoxic activity of representative 1-phenyl-1H-pyrazole-4-sulfonamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.21 | [5] |

| Compound B | HCT-116 (Colon) | 9.54 | [3] |

| Compound C | A549 (Lung) | 8.0 | [4] |

| Compound D | HeLa (Cervical) | 9.8 | [4] |

| Compound E | MDA-MB-231 (Breast) | 22.3 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, driving the search for new antimicrobial agents. 1-Phenyl-1H-pyrazole-4-sulfonamide derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[1][8]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential bacterial metabolic pathways. The structural similarity of some sulfonamides to p-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria, suggests that they may act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial survival.

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound F | Staphylococcus aureus | 1-32 | [9] |

| Compound G | Escherichia coli | 1 | [9] |

| Compound H | Bacillus subtilis | 1-125 | [8] |

| Compound I | Pseudomonas aeruginosa | 4-8 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Certain 1-phenyl-1H-pyrazole-4-sulfonamide derivatives have exhibited significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for key experiments are provided below.

General Procedure for the Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonamides

This protocol is adapted from established methods for the synthesis of pyrazole sulfonamides.[2]

-

Dissolution of Amine: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 1-phenyl-1H-pyrazole-4-sulfonyl chloride (1.05 equivalents) in DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

-

Inoculation of Agar Plates: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) to each well. Include a solvent control and a positive control (e.g., a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Visualizing the Synthetic and Biological Landscape

Diagrams can provide a clear and concise representation of complex processes. The following sections utilize Graphviz to illustrate key workflows and relationships.

Synthetic Workflow

Caption: Synthetic pathway to 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of synthesized derivatives.

Potential Anticancer Mechanism: Carbonic Anhydrase Inhibition

Sources

- 1. rsc.org [rsc.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1-phenyl-1H-pyrazole-4-sulfonyl chloride

This document provides an in-depth technical analysis of the expected spectroscopic characteristics of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. In the realm of medicinal chemistry and drug development, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The title compound, featuring a reactive sulfonyl chloride moiety, serves as a critical intermediate for the synthesis of a wide array of sulfonamides and other derivatives.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation of its subsequent products.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 1-phenyl-1H-pyrazole-4-sulfonyl chloride consists of a pyrazole ring substituted with a phenyl group at the N1 position and a sulfonyl chloride group at the C4 position.

Diagram 1: Molecular Structure of 1-phenyl-1H-pyrazole-4-sulfonyl chloride

A 2D representation of 1-phenyl-1H-pyrazole-4-sulfonyl chloride with atom numbering.

The analytical workflow for confirming the identity and purity of a synthesized batch of this compound would follow a logical progression of spectroscopic techniques.

Diagram 2: Spectroscopic Analysis Workflow

A simplified representation of the major expected fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a stable solid like this, a direct insertion probe (DIP) is suitable. Alternatively, if the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, which also provides purity information.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: Scan a suitable mass range, for example, m/z 40 to 400, to ensure detection of the molecular ion and all significant fragments.

-

High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap). This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition to within a few parts per million (ppm).

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. The outlined NMR, IR, and MS data represent the expected spectroscopic fingerprint of this important synthetic intermediate. For researchers and scientists working with this compound, the provided tables of predicted data, interpretation rationale, and standard experimental protocols serve as a robust framework for structural verification and quality assessment. The true value of this analysis lies not just in the predicted values, but in the understanding of why the spectra are expected to appear as they do, an understanding grounded in the fundamental principles of spectroscopy and the known behavior of its constituent chemical moieties.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

Joe. (n.d.). Sufonyl chloride infrared spectra. Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-Phenylpyrazole. National Institutes of Health. Available at: [Link]

-

King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Available at: [Link]

-

SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

Chopra, D., et al. (2007). Four substituted pyrazolines. Acta Crystallographica Section C. Available at: [Link]

-

Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

-

Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

-

SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Institutes of Health. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a critical building block in medicinal chemistry. The pyrazole scaffold and its sulfonamide derivatives are prominent motifs in a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This document delineates the primary synthetic pathways, focusing on the selection of starting materials and the rationale behind key experimental choices. Detailed protocols, mechanistic insights, and data-driven comparisons are presented to empower researchers in their synthetic endeavors.

Introduction: The Significance of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride

The fusion of a pyrazole nucleus with a sulfonyl chloride functional group creates a highly versatile intermediate for drug discovery and development.[1][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability.[2][4] The sulfonyl chloride moiety serves as a reactive handle for the facile introduction of a sulfonamide linkage, a privileged functional group in medicinal chemistry known for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[1][5] Consequently, 1-phenyl-1H-pyrazole-4-sulfonyl chloride is a sought-after precursor for synthesizing libraries of novel compounds with diverse therapeutic potential.

Strategic Approaches to Synthesis: A Focus on Starting Materials

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride can be broadly categorized into two main strategic approaches:

-

Strategy A: Pre-formation of the 1-Phenyl-1H-pyrazole Core followed by Chlorosulfonation. This is the most direct and widely employed method.

-

Strategy B: Construction of the Pyrazole Ring from Precursors already containing a Sulfur Moiety. This approach offers an alternative when direct chlorosulfonation is challenging.

This guide will primarily focus on Strategy A, as it is the more established and versatile route.

Strategy A: Synthesis via Chlorosulfonation of 1-Phenyl-1H-pyrazole

This strategy involves two key stages: the synthesis of the 1-phenyl-1H-pyrazole core and its subsequent chlorosulfonation.

Synthesis of the 1-Phenyl-1H-pyrazole Core

The formation of the 1-phenyl-1H-pyrazole ring is a cornerstone of this synthetic pathway. The most common and reliable method is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Starting Materials:

-

Phenylhydrazine (or its hydrochloride salt): This is the source of the N1-phenyl group and one of the nitrogen atoms of the pyrazole ring.

-

1,3-Dicarbonyl Compound or Equivalent: This provides the three-carbon backbone of the pyrazole ring. Common choices include:

-

1,1,3,3-Tetramethoxypropane

-

Malondialdehyde

-

Formylacetone

-

Acetylacetone (for substituted pyrazoles)

-

Reaction Causality: The reaction proceeds via the initial formation of a hydrazone by the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial attack of the unsymmetrical phenylhydrazine on an unsymmetrical 1,3-dicarbonyl compound is a critical factor that can be influenced by the pH of the reaction medium.[6]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole

-

Reaction Setup: To a solution of phenylhydrazine hydrochloride (1 equivalent) in ethanol, add 1,1,3,3-tetramethoxypropane (1 equivalent).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-phenyl-1H-pyrazole as a liquid.[7]

Table 1: Comparison of Starting Materials for 1-Phenyl-1H-pyrazole Synthesis

| 1,3-Dicarbonyl Equivalent | Advantages | Disadvantages |

| 1,1,3,3-Tetramethoxypropane | Readily available, stable, and provides good yields of the unsubstituted pyrazole. | Requires acidic conditions for in-situ generation of malondialdehyde. |

| Malondialdehyde | Direct precursor, can lead to cleaner reactions. | Unstable and often used as a salt or acetal. |

| Formylacetone | Allows for the synthesis of 3-methyl-1-phenyl-1H-pyrazole. | Can lead to regioisomeric mixtures if not controlled. |

Diagram 1: Synthesis of 1-Phenyl-1H-pyrazole

Caption: Synthetic pathway for 1-Phenyl-1H-pyrazole.

Chlorosulfonation of 1-Phenyl-1H-pyrazole

With the 1-phenyl-1H-pyrazole core in hand, the next critical step is the introduction of the sulfonyl chloride group at the C4 position. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[3]

Starting Materials:

-

1-Phenyl-1H-pyrazole: The substrate to be functionalized.

-

Chlorosulfonic Acid (ClSO₃H): The electrophilic sulfonating agent. Thionyl chloride (SOCl₂) is sometimes used as an additive to improve yield and facilitate the conversion of the sulfonic acid to the sulfonyl chloride.[5]

Reaction Causality: Chlorosulfonic acid is a powerful electrophile that attacks the electron-rich C4 position of the pyrazole ring. The initial product is the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or an added chlorinating agent like thionyl chloride.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride [5][8]

-

Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5-10 equivalents) to 0°C in an ice bath.

-

Addition of Substrate: Add 1-phenyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing by TLC or LC-MS.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 1-phenyl-1H-pyrazole-4-sulfonyl chloride can be further purified by recrystallization from a suitable solvent like a mixture of hexanes and ethyl acetate.[8]

Table 2: Key Parameters for Chlorosulfonation

| Parameter | Recommended Condition | Rationale |

| Temperature Control | 0-10°C during addition | Controls the exothermic reaction and minimizes side product formation. |

| Molar Ratio (ClSO₃H:Pyrazole) | 5:1 to 10:1 | Ensures complete sulfonation and conversion to the sulfonyl chloride. |

| Reaction Time | 2-4 hours at 60-70°C | Drives the reaction to completion. |

| Quenching | Poured onto crushed ice | Safely decomposes excess chlorosulfonic acid and precipitates the product. |

Diagram 2: Chlorosulfonation of 1-Phenyl-1H-pyrazole

Caption: Formation of the target sulfonyl chloride.

Alternative Synthetic Strategies

While the chlorosulfonation of pre-formed 1-phenyl-1H-pyrazole is the most common route, other methods have been reported. For instance, a two-step method starting from 2-(benzylthio)malonaldehyde has been developed for the synthesis of diverse pyrazole-4-sulfonyl chlorides.[9] This approach involves the cyclization with a hydrazine to form a pyrazole with a sulfur-containing substituent at the 4-position, which is then oxidized and chlorinated to the sulfonyl chloride.[9] Another approach involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines.[10]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The purity and identity of the intermediates and the final product should be rigorously confirmed at each stage using standard analytical techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonyl chloride.

Consistent and reproducible analytical data are paramount to ensuring the integrity of the synthetic process.

Conclusion

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride is a well-established process that relies on fundamental principles of heterocyclic chemistry and electrophilic aromatic substitution. By carefully selecting the appropriate starting materials, such as phenylhydrazine and a suitable 1,3-dicarbonyl equivalent, and controlling the reaction conditions during the critical chlorosulfonation step, researchers can efficiently produce this valuable building block for drug discovery. The methodologies outlined in this guide provide a robust framework for the successful synthesis and characterization of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, empowering scientists to advance their research in medicinal chemistry.

References

- Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis. 2008, 21, 3478.

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PubMed. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. [Link]

-

National Institutes of Health. Synthesis of Chromone-Related Pyrazole Compounds. [Link]

-

National Institutes of Health. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

-

ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

-

National Institutes of Health. 1-Phenylpyrazole. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

-

ResearchGate. (PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. [Link]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Deployment of Pyrazole Sulfonyl Chlorides in Modern Drug Discovery: A Technical Guide

Preamble: The Pyrazole Scaffold and the Ascendancy of the Sulfonyl Chloride Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile substitution patterns have led to a significant number of approved drugs targeting a wide array of diseases, from cancers to viral infections and inflammatory conditions.[2][3] Within the vast chemical space of pyrazole derivatives, those functionalized with a sulfonyl chloride group represent a particularly powerful and versatile class of intermediates. The sulfonyl chloride moiety is not merely a synthetic handle; it is a strategic linchpin in the design of potent and selective therapeutic agents. This guide provides an in-depth technical exploration of the synthesis, reactivity, and multifaceted applications of pyrazole sulfonyl chlorides in contemporary drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Pyrazole Sulfonyl Chlorides: A Foundation of Versatility

The successful application of pyrazole sulfonyl chlorides in drug discovery is contingent upon robust and scalable synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Chlorosulfonylation of Pre-formed Pyrazoles: A Direct Approach

A common and direct method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic chlorosulfonylation of a pre-existing pyrazole ring.[4] This approach is particularly useful when the pyrazole core is readily available or has been synthesized through established methods, such as the Knorr pyrazole synthesis.[5]

Causality of Experimental Choice: The use of chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride, provides a potent electrophilic source of the "-SO2Cl" group.[4] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with the position of sulfonation being directed by the electronic properties of the substituents on the pyrazole ring. For instance, in the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, the C4 position is activated for electrophilic attack.[4]

Self-Validating System for Protocol: A successful chlorosulfonylation reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting pyrazole and the appearance of a new, typically more polar, product spot corresponding to the sulfonyl chloride. The identity and purity of the final product are then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic downfield shift of the pyrazole ring protons adjacent to the sulfonyl chloride group in the 1H NMR spectrum is a key diagnostic indicator.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [4]

-

Starting Material Synthesis: 3,5-dimethyl-1H-pyrazole is synthesized by the condensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate in methanol. This is an exothermic reaction that proceeds to near-quantitative yield.[4]

-

Chlorosulfonylation:

-

To a stirred solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform, add chlorosulfonic acid (5.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10 hours.

-

Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.

-

Purify the crude product by column chromatography on silica gel.

-

De Novo Synthesis: Building the Scaffold with the Sulfonyl Group Precursor

An alternative strategy involves the construction of the pyrazole ring from acyclic precursors that already contain a group that can be readily converted to a sulfonyl chloride. This approach offers greater control over the regiochemistry of the final product.

Causality of Experimental Choice: This method often utilizes starting materials like β-keto esters or 1,3-dicarbonyl compounds which can be functionalized with a sulfur-containing group prior to cyclization with a hydrazine derivative. This pre-functionalization ensures the desired placement of the future sulfonyl chloride moiety.

II. Reactivity and Functionalization: The Sulfonyl Chloride as a Gateway to Diversity

The synthetic utility of pyrazole sulfonyl chlorides lies in their reactivity as electrophiles, primarily with nucleophiles such as amines and alcohols. This reactivity allows for the rapid generation of large and diverse libraries of sulfonamide and sulfonate ester derivatives for biological screening.

Sulfonamide Formation: The Cornerstone of Pyrazole-Based Drug Design

The reaction of a pyrazole sulfonyl chloride with a primary or secondary amine is the most common and arguably the most important transformation in the context of drug discovery.[6] This reaction, often carried out in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM), yields the corresponding sulfonamide.[4]

Causality of Experimental Choice: The sulfonamide linkage is a key pharmacophore in a multitude of clinically used drugs. It is a stable, non-hydrolyzable group that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[7] The R-groups on the amine nucleophile can be easily varied, allowing for systematic exploration of structure-activity relationships (SAR).

Self-Validating System for Protocol: The progress of the sulfonamide formation can be monitored by TLC or LC-MS. The disappearance of the highly reactive sulfonyl chloride and the appearance of the more stable sulfonamide product are indicative of a successful reaction. The final product is characterized by IR spectroscopy (presence of characteristic SO2 and N-H stretching bands), NMR spectroscopy, and mass spectrometry.[6]

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Sulfonamides [4]

-

To a solution of the desired amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in dichloromethane (10 volumes), add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

III. Applications in Drug Discovery: From Anti-Inflammatories to Anticancer Agents

The strategic incorporation of the pyrazole sulfonyl chloride moiety has led to the discovery and development of numerous successful drugs and clinical candidates.

Case Study: Celecoxib - A Landmark in Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a blockbuster nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8] Its chemical structure features a central pyrazole ring substituted with a p-sulfamoylphenyl group, which is crucial for its selective binding to the COX-2 active site.

The Role of the Sulfonamide Moiety: The sulfonamide group of celecoxib plays a pivotal role in its selectivity for COX-2 over the closely related COX-1 isoenzyme. The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of celecoxib is able to insert into this side pocket, forming key hydrogen bond interactions with specific amino acid residues, thereby anchoring the drug and leading to potent and selective inhibition.[9] This selectivity is the basis for celecoxib's improved gastrointestinal safety profile compared to non-selective NSAIDs.[8]

Synthetic Pathway Visualization:

Caption: A simplified workflow for the synthesis of Celecoxib.

Mechanism of Action Visualization:

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.[10]

Beyond Anti-Inflammatory Agents: Diverse Therapeutic Targets

The versatility of the pyrazole sulfonamide scaffold extends far beyond COX-2 inhibition. Researchers have successfully targeted a range of other enzymes and receptors by modifying the substituents on the pyrazole ring and the amine portion of the sulfonamide.

| Therapeutic Area | Target | Significance of Pyrazole Sulfonamide Scaffold | Reference(s) |

| Oncology | Carbonic Anhydrases (e.g., CA IX) | The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors. The pyrazole scaffold allows for fine-tuning of selectivity for tumor-associated isoforms. | [11][12] |

| Infectious Diseases | Dihydropteroate Synthase (DHPS) | Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway. The pyrazole ring can enhance potency and modulate pharmacokinetic properties. | [3] |

| Neurological Disorders | Acetylcholinesterase (AChE) | Pyrazole sulfonamide derivatives have shown potent inhibitory activity against AChE, a key target in Alzheimer's disease therapy. The scaffold allows for interactions with both the catalytic and peripheral anionic sites of the enzyme. | [13] |

| Diabetes | Glycogen Synthase Kinase 3β (GSK3β) | Pyrazole-containing sulfonylureas have been designed as GSK3β inhibitors for their potential in lowering blood glucose. | [9] |

IV. Future Perspectives and Conclusion

Pyrazole sulfonyl chlorides will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future. Their synthetic accessibility, coupled with the proven track record of the resulting sulfonamide derivatives as effective and safe drugs, ensures their continued relevance. Future research will likely focus on the development of novel, more efficient synthetic methodologies, including flow chemistry and biocatalysis, to access an even greater diversity of pyrazole sulfonyl chloride building blocks. Furthermore, the application of computational methods, such as structure-based drug design and machine learning, will continue to guide the rational design of next-generation pyrazole sulfonamide-based therapeutics with enhanced potency, selectivity, and desirable ADMET properties.

References

Sources

- 1. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Safe Handling and Application of 1-phenyl-1H-pyrazole-4-sulfonyl Chloride

This guide provides a comprehensive overview of the chemical properties, hazards, and handling protocols for 1-phenyl-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the responsible and effective use of this valuable synthetic intermediate. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive compounds, making a thorough understanding of its derivatives essential for innovation and laboratory safety.[1][2]

Compound Profile and Physicochemical Properties

1-phenyl-1H-pyrazole-4-sulfonyl chloride is a solid organic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its utility stems from the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of the phenylpyrazole group into a wide range of molecules.

Table 1: Physicochemical Data for 1-phenyl-1H-pyrazole-4-sulfonyl chloride

| Property | Value | Source |

| IUPAC Name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| CAS Number | 18336-37-3 | |

| Molecular Formula | C₉H₇ClN₂O₂S | |

| Molecular Weight | 242.69 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Core Reactivity and Scientific Rationale

The primary driver of both the utility and the hazards of 1-phenyl-1H-pyrazole-4-sulfonyl chloride is the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack.

-